molecular formula C13H13FO3 B1323836 trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-04-3

trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323836
CAS No.: 733741-04-3
M. Wt: 236.24 g/mol
InChI Key: YWYRHYHQPXIURO-GHMZBOCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity . The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with target molecules .

Comparison with Similar Compounds

  • trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
  • trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid
  • trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

Comparison:

Properties

IUPAC Name

(1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYRHYHQPXIURO-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641332
Record name (1R,2R)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733741-04-3
Record name rel-(1R,2R)-2-(3-Fluorobenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733741-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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